(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide
CAS No.: 1268494-44-5
Cat. No.: VC0120761
Molecular Formula: C20H17NO9
Molecular Weight: 415.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268494-44-5 |
|---|---|
| Molecular Formula | C20H17NO9 |
| Molecular Weight | 415.354 |
| IUPAC Name | (1S,11S,15R,16R,18S)-6,10,11,12,15-pentahydroxy-1-methyl-8,14-dioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,12-tetraene-13-carboxamide |
| Standard InChI | InChI=1S/C20H19NO9/c1-18-6-3-2-4-8(22)10(6)13(23)11-7(18)5-9-19(28,14(11)24)15(25)12(17(21)27)16(26)20(9,29)30-18/h2-4,7,9,11,14,22,24-25,28-29H,5H2,1H3,(H2,21,27)/t7-,9+,11?,14?,18+,19-,20+/m0/s1 |
| Standard InChI Key | PYRCRQHAOANZLZ-NHPDSYMNSA-N |
| SMILES | CC12C3CC4C(C(C3C(=O)C5=C1C=CC=C5O)O)(C(=C(C(=O)C4(O2)O)C(=O)N)O)O |
Introduction
Structural Features and Nomenclature
Core Structure Analysis
The compound is based on a benzo[c]xanthene core structure, which consists of a xanthene framework with an additional benzene ring fused in the "c" position. This creates a tetracyclic system that serves as the fundamental scaffold for the molecule. Benzo[c]xanthene itself has a molecular formula of C16H10O, with an oxygen atom forming part of a heterocyclic ring system . The parent structure is an aromatic compound containing three benzene rings and one heterocyclic ring with an oxygen atom.
Stereochemistry and Configuration
The title compound contains five stereogenic centers with specific configurations designated as (6aS,7aR,8S,11aR,12aS). These stereocenters create a defined three-dimensional structure that is likely critical for any biological activity. The stereochemical configuration can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly nuclear Overhauser effect (NOE) experiments, which enable the identification of spatial relationships between hydrogens .
Functional Group Analysis
The compound contains several key functional groups:
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Five hydroxyl (-OH) groups at positions 4, 8, 11, 11a, and 13
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Two carbonyl (C=O) groups forming dioxo functionalities at positions 5 and 9
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A carboxamide (-CONH2) group at position 10
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A methyl substituent at position 12a
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A methano bridge between positions 6 and 8
Table 1: Key Functional Groups and Their Positions
| Position | Functional Group | Chemical Formula | Properties |
|---|---|---|---|
| 4, 8, 11, 11a, 13 | Hydroxyl | -OH | Hydrogen bonding capability, increased water solubility |
| 5, 9 | Carbonyl | C=O | Hydrogen bond acceptors, electrophilic sites |
| 10 | Carboxamide | -CONH2 | Hydrogen bond donor and acceptor, increased water solubility |
| 12a | Methyl | -CH3 | Increased lipophilicity, steric effects |
| 6-8 | Methano bridge | -CH2- | Conformational rigidity, three-dimensional structure |
Physical and Chemical Properties
Molecular Characteristics
While specific data for the title compound is limited in the available search results, its properties can be estimated based on structural features and related compounds. The molecular formula is C24H25NO10, calculated from the constituent atoms in the full name. As an octahydro derivative, the compound has undergone partial reduction of the core benzo[c]xanthene structure, resulting in a non-fully aromatic system.
Spectroscopic Properties
Compounds with similar xanthene cores typically exhibit characteristic absorption patterns in ultraviolet-visible (UV-Vis) spectroscopy due to their conjugated systems. The presence of carbonyl groups often leads to absorption bands in the infrared (IR) spectrum around 1650-1750 cm-1. The hydroxyl groups would show characteristic broad absorption bands around 3200-3600 cm-1 in IR spectroscopy.
Solubility and Stability
Synthetic Approaches
General Strategies for Benzo[c]xanthene Synthesis
The synthesis of benzo[c]xanthene derivatives typically involves methods that establish the characteristic ether linkage and carbonyl bridge. Based on the available literature, several synthetic approaches could be adapted for the preparation of the title compound.
Benzophenone Intermediate Pathway
One potential synthetic route involves the formation of a benzophenone intermediate, as described in the classical approaches to xanthone synthesis . This method typically involves:
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Friedel-Crafts acylation to form a benzophenone intermediate
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Selective demethylation at the site ortho to the carbonyl group
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Cyclization to form the xanthone core structure
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Further modifications to introduce the required functional groups and stereochemistry
The benzophenone approach has been successfully employed in the synthesis of various xanthone derivatives, as illustrated in Scheme 6 from the literature, where 2-hydroxy-2'-methoxy-benzophenones are formed and subsequently cyclized through the elimination of methanol in alkaline conditions .
Modern Synthetic Methods
Recent advances in synthetic methodology offer alternative approaches to xanthone and benzo[c]xanthene derivatives. For example, the use of ceric ammonium nitrate (CAN) has been reported to facilitate the synthesis of complex xanthone structures. Treatment of (1,4-dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone with CAN resulted in the formation of 12a-methoxy-5H-benzo[c]xanthene-5,7(12aH)-dione . This methodology could potentially be adapted for the synthesis of the title compound with appropriate modifications.
Stereochemical Control
The synthesis of the title compound with its five defined stereogenic centers would require careful control of the stereochemistry. Approaches might include:
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Starting from chiral pool compounds with defined stereochemistry
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Use of stereoselective reactions to establish the required configurations
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Separation of diastereomers at appropriate intermediate stages
The literature indicates that diastereomeric alcohols can be separated and characterized, with their stereochemistry determined using NOE experiments and coupling constant values .
Table 2: Potential Key Intermediates in Synthesis
Analytical Characterization Methods
Spectroscopic Identification
Comprehensive characterization of the title compound would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR to identify proton environments and confirm stereochemistry
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13C NMR to identify carbon environments
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2D techniques (COSY, HSQC, HMBC, NOESY) for structural confirmation
-
-
Mass Spectrometry:
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High-resolution mass spectrometry (HRMS) to confirm molecular formula
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Fragmentation pattern analysis to identify structural features
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-
Infrared Spectroscopy:
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Identification of functional groups (hydroxyl, carbonyl, carboxamide)
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Crystallographic Analysis
X-ray crystallography would provide definitive confirmation of the three-dimensional structure and absolute stereochemistry of the compound. Similar approaches have been used to confirm the structure of related compounds such as 12a-methoxy-5H-benzo[c]xanthene-5,7(12aH)-dione .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of the compound and for monitoring reactions during its synthesis. Chiral HPLC could be employed to evaluate the enantiomeric purity of stereochemically defined intermediates.
Research Challenges and Future Directions
Synthetic Challenges
The synthesis of the title compound presents several challenges:
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Establishing five stereogenic centers with the correct configurations
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Selectively introducing multiple hydroxyl groups
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Forming the methano bridge between positions 6 and 8
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Controlling the oxidation state of the partially reduced octahydro system
Recent advances in synthetic methodology, such as the use of ceric ammonium nitrate (CAN) for xanthone synthesis and the development of stereoselective reduction methods, may provide solutions to these challenges .
Structure-Based Drug Design Opportunities
The complex three-dimensional structure of the title compound, with its specific stereochemistry and multiple functional groups, presents opportunities for structure-based drug design. Computational modeling could be employed to predict interactions with potential target proteins and to design analogs with enhanced activity or selectivity.
| Modification Type | Target Groups | Potential Effect | Application |
|---|---|---|---|
| Esterification | Hydroxyl groups | Increased lipophilicity | Improved cell permeability |
| Etherification | Hydroxyl groups | Protected functional groups | Metabolic stability |
| Amidation | Carboxamide group | Altered hydrogen bonding | Receptor selectivity |
| Glycosylation | Hydroxyl groups | Increased water solubility | Improved bioavailability |
| Halogenation | Aromatic positions | Electronic effects | Enhanced binding affinity |
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